molecular formula C23H23FN4O2S B2728926 1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359310-74-9

1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No. B2728926
CAS RN: 1359310-74-9
M. Wt: 438.52
InChI Key: INSXRWYLQFBSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H23FN4O2S and its molecular weight is 438.52. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and investigated for their cytotoxicity against four human cancer cell lines. These studies have revealed structure-activity relationships essential for designing potent anticancer agents (Hassan et al., 2015). Additionally, novel fluoro-substituted compounds, including pyrazolo[4,3-d]-pyrimidine derivatives, have shown significant anti-lung cancer activity, emphasizing the potential of fluorine incorporation in enhancing therapeutic efficacy (Hammam et al., 2005).

Antimicrobial Activity

Compounds with a thiazole-aminopiperidine hybrid structure have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, showing promise in treating tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013). This highlights the potential of heterocyclic compounds in addressing resistant bacterial strains.

Anti-inflammatory and Analgesic Properties

Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has uncovered their significant anti-inflammatory and analgesic potential. These studies indicate the therapeutic versatility of pyrazolo[4,3-d]pyrimidin derivatives, further underlining the importance of heterocyclic chemistry in discovering new pain and inflammation management solutions (Abu‐Hashem et al., 2020).

Enzyme Inhibition

Ionic liquid-promoted synthesis of chromone-pyrimidine coupled derivatives has provided insights into antimicrobial analysis, enzyme assays, and docking studies. These compounds exhibit selective toxicity towards microbial cells over human cells, offering a pathway for developing safer antimicrobial agents (Tiwari et al., 2018).

properties

IUPAC Name

1-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-5-9-18(24)10-6-17)27(22(21)29)13-16-7-11-19(30-3)12-8-16/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSXRWYLQFBSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-5-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

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